molecular formula C13H18N2O2 B3861321 N-[(E)-Cyclohexylmethyleneamino]-2-methyl-furan-3-carboxamide

N-[(E)-Cyclohexylmethyleneamino]-2-methyl-furan-3-carboxamide

Cat. No.: B3861321
M. Wt: 234.29 g/mol
InChI Key: NLSDUPXKRGXQMF-NTEUORMPSA-N
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Description

N-[(E)-Cyclohexylmethyleneamino]-2-methyl-furan-3-carboxamide is an organic compound characterized by its unique structure, which includes a cyclohexylmethyleneamino group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-Cyclohexylmethyleneamino]-2-methyl-furan-3-carboxamide typically involves the condensation of cyclohexylamine with 2-methylfuran-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclohexylamine, 2-methylfuran-3-carboxylic acid, and a suitable condensing agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes the use of automated reactors to maintain precise control over reaction conditions such as temperature, pressure, and pH. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-Cyclohexylmethyleneamino]-2-methyl-furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(E)-Cyclohexylmethyleneamino]-2-methyl-furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-Cyclohexylmethyleneamino]-2-methyl-furan-3-carboxamide: shares structural similarities with other furan derivatives and cyclohexylamine-based compounds.

    N-Cyclohexyl-2-methylfuran-3-carboxamide: Lacks the methyleneamino group but retains the furan and cyclohexyl components.

    2-Methylfuran-3-carboxamide: Lacks the cyclohexyl and methyleneamino groups.

Uniqueness

The presence of both the cyclohexylmethyleneamino group and the furan ring in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

IUPAC Name

N-[(E)-cyclohexylmethylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-12(7-8-17-10)13(16)15-14-9-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,16)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSDUPXKRGXQMF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-Cyclohexylmethyleneamino]-2-methyl-furan-3-carboxamide
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N-[(E)-Cyclohexylmethyleneamino]-2-methyl-furan-3-carboxamide
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N-[(E)-Cyclohexylmethyleneamino]-2-methyl-furan-3-carboxamide
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N-[(E)-Cyclohexylmethyleneamino]-2-methyl-furan-3-carboxamide
Reactant of Route 5
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N-[(E)-Cyclohexylmethyleneamino]-2-methyl-furan-3-carboxamide
Reactant of Route 6
N-[(E)-Cyclohexylmethyleneamino]-2-methyl-furan-3-carboxamide

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